Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate
Overview
Description
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a phenolic antioxidant commonly used as a polymer stabilizer. This compound is known for its ability to prevent the oxidative degradation of polymers, making it a valuable additive in the plastics industry . It is also referred to as a hindered phenolic antioxidant due to its structure, which provides steric hindrance and enhances its stability and effectiveness .
Mechanism of Action
Target of Action
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylenes and polypropylene . It acts as a stabilizer, preventing the degradation of these polymers .
Mode of Action
The compound interacts with its targets by inhibiting the oxidation process . It is significantly less volatile than simpler phenolic antioxidants such as butylhydroxytoluene (BHT), making it more suitable for stabilizing plastics .
Biochemical Pathways
This compound affects the oxidation pathway in polymers . By inhibiting oxidation, it prevents the formation of free radicals and other reactive species that can cause damage to the polymer structure . This results in an extension of the polymer’s lifespan and preservation of its properties .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to this compound in terms of its behavior in a polymer system. The compound exhibits a high potential for adsorption and negligible volatilization This contributes to its effectiveness as a stabilizer .
Result of Action
The result of this compound’s action is the stabilization of the polymer, preventing its degradation over time . This leads to the preservation of the polymer’s physical and chemical properties, extending its useful life .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . It is effective even at high temperatures experienced during plastic extrusion and moulding . Furthermore, it has been shown to have a high chemical stability , suggesting it maintains its effectiveness in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate interacts with various biomolecules in biochemical reactions . It is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer by butylphenol functionalities .
Cellular Effects
It has been reported to have significant antagonistic activity against Candida albicans ATCC 10231 and Aspergillus niger clinical isolate .
Molecular Mechanism
It is known to exert its effects at the molecular level through its antioxidant properties .
Temporal Effects in Laboratory Settings
This compound has been shown to have a high chemical stability . It is not driven out by the high temperatures experienced during plastic extrusion and moulding .
Metabolic Pathways
It is known to be involved in the stabilization of polymers .
Transport and Distribution
This compound exhibits a high potential for adsorption and negligible volatilization . It is likely to be transported and distributed within cells and tissues .
Preparation Methods
The synthesis of Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with stearyl alcohol to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol.
Reduction: Reduction reactions can convert the oxidized products back to the original compound.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of scientific research applications:
Comparison with Similar Compounds
Octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate is compared with other phenolic antioxidants such as butylhydroxytoluene (BHT) and pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate). Unlike BHT, this compound has a stearyl tail, which reduces its volatility and enhances its compatibility with plastics . Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate) offers higher performance but at a higher cost .
Similar Compounds
- Butylhydroxytoluene (BHT)
- Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
- Irganox 1076 (BASF)
- Anox PP18 (SI Group)
Properties
IUPAC Name |
octadecyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-34-30(33)24-22-27-21-23-29(32)28(26-27)31(2,3)4/h21,23,26,32H,5-20,22,24-25H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPLFFEZVVMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC1=CC(=C(C=C1)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016662 | |
Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110729-26-5 | |
Record name | Octadecyl 3-(3-Tert-Butyl-4-Hydroxyphenyl)Propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801016662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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